N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide
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Overview
Description
N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide is a deuterated derivative of a sulfonamide compound It is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in specific positions of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide typically involves the following steps:
Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce a nitro group (-NO2) at the desired position.
Sulfonation: The nitrated compound is then subjected to sulfonation to introduce a sulfonyl group (-SO2) at the appropriate position.
Deuteration: The hydrogen atoms at specific positions are replaced with deuterium atoms using deuterated reagents.
Acetylation: Finally, the compound is acetylated to introduce the acetamide group (-CONH2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Reduction: Formation of N-[2,3,5,6-tetradeuterio-4-(4-aminophenyl)sulfonylphenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. This can affect the compound’s binding affinity and activity towards enzymes and receptors, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide
- N-[2,3,5,6-tetradeuterio-4-(4-aminophenyl)sulfonylphenyl]acetamide
- N-[2,3,5,6-tetradeuterio-4-(4-methylphenyl)sulfonylphenyl]acetamide
Uniqueness
This compound is unique due to the presence of deuterium atoms, which confer distinct chemical and physical properties. These properties include altered reaction kinetics, increased stability, and potential differences in biological activity compared to non-deuterated analogs.
Properties
Molecular Formula |
C14H12N2O5S |
---|---|
Molecular Weight |
324.35 g/mol |
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17)/i2D,3D,6D,7D |
InChI Key |
YRZGYZAAOZVGMI-USSMZTJJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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